1-(5-Phenylmethoxythiophen-2-yl)ethanone
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Overview
Description
1-(5-Phenylmethoxythiophen-2-yl)ethanone is an organic compound with a molecular formula of C13H12O2S. This compound is characterized by the presence of a thiophene ring substituted with a phenylmethoxy group and an ethanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(5-Phenylmethoxythiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a phenylmethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
1-(5-Phenylmethoxythiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(5-Phenylmethoxythiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Phenylmethoxythiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(5-Phenylmethoxythiophen-2-yl)ethanone can be compared with other similar compounds such as:
1-(5-Phenylthiophen-2-yl)ethanone: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: This compound has a hydroxy group instead of a thiophene ring, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12O2S |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(5-phenylmethoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2S/c1-10(14)12-7-8-13(16-12)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SFQJQWFWQJSJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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